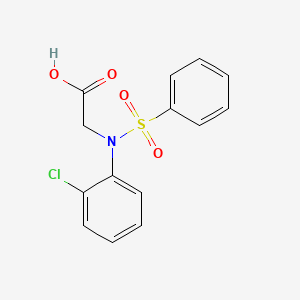

N-(2-chlorophenyl)-N-(phenylsulfonyl)glycine

Description

Properties

IUPAC Name |

2-[N-(benzenesulfonyl)-2-chloroanilino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S/c15-12-8-4-5-9-13(12)16(10-14(17)18)21(19,20)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTQLZIRPFSPNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001256834 | |

| Record name | N-(2-Chlorophenyl)-N-(phenylsulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117309-39-4 | |

| Record name | N-(2-Chlorophenyl)-N-(phenylsulfonyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117309-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Chlorophenyl)-N-(phenylsulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N-(phenylsulfonyl)glycine typically involves the reaction of 2-chloroaniline with phenylsulfonyl chloride in the presence of a base, followed by the addition of glycine. The reaction conditions often include:

Solvent: Common solvents used are dichloromethane or toluene.

Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-chlorophenyl)-N-(phenylsulfonyl)glycine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to elicit biological responses.

Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Aromatic Ring

N-(3-Chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine methyl ester

- Structure : Differs by having a 3-chloro-4-fluorophenyl group instead of 2-chlorophenyl.

- The methyl ester group improves lipophilicity compared to the free carboxylic acid in the target compound .

N-(5-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycine

- Structure : Replaces phenylsulfonyl with methylsulfonyl and introduces a methyl group at the 2-position of the chlorophenyl ring.

- Impact : The methylsulfonyl group reduces steric bulk, possibly increasing membrane permeability. The 2-methyl substitution may introduce steric hindrance, affecting interactions with enzymes .

N-(4-Phenoxyphenyl)-N-(phenylsulfonyl)glycine

- Structure: Substitutes 2-chlorophenyl with 4-phenoxyphenyl.

- This structural change could reduce electron-withdrawing effects compared to chlorine, altering reactivity .

Modifications to the Glycine Backbone

N-(Phenylsulfonyl)anthranilic Acid

- Structure: Replaces glycine with anthranilic acid (2-aminobenzoic acid).

- Impact : The aromatic amine in anthranilic acid introduces conjugation, which may enhance binding to enzymes through π-π interactions. This modification has shown improved aldose reductase inhibition compared to simpler glycine derivatives .

Amide Derivatives of N-(5-(2-Chlorophenyl)furan-2-formyl)glycine

- Structure : Incorporates a furan ring linked to the glycine backbone.

- Impact : The furan’s electron-rich nature and planar structure facilitate interactions with hydrophobic enzyme pockets. These derivatives exhibit cytotoxicity against K562 cells, highlighting the role of heterocyclic substituents in bioactivity .

Structural and Crystallographic Insights

- Crystal Structures: N-(2-Chlorophenyl) analogs exhibit shorter C(S)-C(O) bond lengths (1.76–1.79 Å) compared to non-chlorinated derivatives (1.81 Å), due to chlorine’s electron-withdrawing effect. This impacts molecular conformation and binding to targets . Example: N-(Phenyl)-2-chlorobenzamide crystallizes in a tetragonal system (a = 8.795 Å, c = 15.115 Å), with chlorine influencing packing density and hydrogen bonding .

Biological Activity

N-(2-chlorophenyl)-N-(phenylsulfonyl)glycine is a sulfonyl glycine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 335.81 g/mol. The compound features a chloro-substituted phenyl ring and a sulfonyl group linked to a glycine moiety, which significantly influences its reactivity and biological properties.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Chlorophenyl and phenylsulfonyl groups | Enhanced binding affinity to biological targets |

| Other Analogues | Varying substitutions on the phenyl ring | Influence on reactivity and selectivity |

1. Inhibition of Aldose Reductase

Research indicates that derivatives of N-(phenylsulfonyl)glycine exhibit inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. In a study involving rat lens assays, it was found that several derivatives displayed greater inhibitory activity than the corresponding glycines, suggesting that the N-phenyl substitution enhances affinity for aldose reductase .

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory properties, particularly its role as a non-steroidal anti-inflammatory drug (NSAID). It is known to inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in inflammation and pain pathways. Selective COX-2 inhibitors like this compound have shown potential in reducing inflammation without the gastrointestinal side effects associated with traditional NSAIDs .

3. Antibacterial Activity

Studies have also explored the antibacterial properties of sulfonamide derivatives, including those similar to this compound. These compounds have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 1: Aldose Reductase Inhibition

In a comparative study, various N-(phenylsulfonyl)-N-phenylglycines were synthesized and tested for their aldose reductase inhibitory activity. The results showed that specific analogues exhibited superior inhibition compared to traditional glycine derivatives, indicating a promising therapeutic avenue for diabetic complications .

Case Study 2: Anti-inflammatory Effects

A clinical evaluation of COX-2 inhibitors revealed that compounds similar to this compound effectively reduced inflammation markers in patients with chronic inflammatory diseases. The selective inhibition of COX-2 was associated with improved patient outcomes without significant adverse effects typically seen with non-selective NSAIDs .

Q & A

Basic Research Questions

What are the recommended synthetic routes for N-(2-chlorophenyl)-N-(phenylsulfonyl)glycine to ensure high purity and yield?

Methodological Answer:

- Stepwise Sulfonylation : React glycine derivatives (e.g., methyl esters) with phenylsulfonyl chloride under controlled alkaline conditions (pH 8–9) to minimize side reactions. Evidence from methyl ester analogs (e.g., Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate) suggests sulfonylation is achievable at 0–5°C .

- Purification : Use recrystallization with solvent systems like DMSO/corn oil mixtures (as described for 2-Furoylglycine) to remove unreacted starting materials . Monitor purity via HPLC (≥95% threshold) .

Which analytical techniques are most reliable for structural validation and purity assessment?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm sulfonamide bond formation and aryl substitution patterns. Compare with crystallographic data from structurally similar compounds (e.g., N-(2-Chloroacetyl)glycine) .

- Mass Spectrometry (LC-MS) : Employ high-resolution LC-MS to verify molecular weight (e.g., average mass ~357.78 g/mol for methyl ester analogs) and detect impurities .

- Elemental Analysis : Validate elemental composition (C, H, N, S) to ensure stoichiometric consistency .

How can solubility challenges in aqueous and organic solvents be addressed for in vitro assays?

Methodological Answer:

- Co-Solvent Systems : Use 10% DMSO + 90% SBE-β-CD in saline for aqueous solubility enhancement, as demonstrated for 2-Furoylglycine .

- Lipophilic Formulations : For lipid-based assays, dissolve in corn oil/DMSO mixtures (≥2.5 mg/mL) with sonication to ensure homogeneity .

What stability protocols should be followed for long-term storage and handling?

Methodological Answer:

- Temperature Control : Store at –20°C in airtight, light-resistant containers to prevent degradation (similar to sulfonamide intermediates) .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to assess hydrolytic/oxidative stability .

Advanced Research Questions

How can contradictory biological activity data across studies be systematically resolved?

Methodological Answer:

- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, solvent system) to isolate variables. For example, discrepancies in IC50 values may arise from DMSO concentration variations (>0.1% can inhibit enzymes) .

- Orthogonal Assays : Validate activity using both cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) assays to confirm mechanism-specific effects .

What computational approaches are suitable for predicting interaction mechanisms with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Compare with analogs such as Ethyl N-((2-hydroxyphenyl)methyl)glycinate, which shares structural motifs .

- QSAR Modeling : Develop quantitative structure-activity relationships using halogenated aryl sulfonamides (e.g., fluorine/chlorine substitution trends from N-(2-Fluorophenyl)glycine data) .

How can reaction intermediates and degradation pathways be elucidated mechanistically?

Methodological Answer:

- Kinetic Studies : Use stopped-flow spectroscopy to monitor sulfonamide bond cleavage rates under acidic/basic conditions .

- Isotopic Labeling : Synthesize C-labeled glycine moieties (as in N-(2-Methyl-d3-benzoyl-d4)glycine) to track metabolic or hydrolytic pathways .

What cross-disciplinary applications are plausible based on structural analogs?

Methodological Answer:

- Material Science : Explore use as a ligand for metal-organic frameworks (MOFs), leveraging sulfonyl groups for coordination (similar to N-(Carboxymethyl)-N-(phosphonomethyl)-glycine in chelation) .

- Photochemistry : Investigate UV-induced reactivity for photoresist applications, inspired by N-(4-hydroxyphenyl)glycine’s role as a photographic developer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.